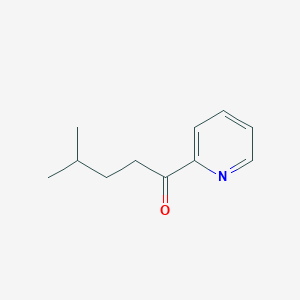

3-Methylbutyl 2-pyridyl ketone

Description

BenchChem offers high-quality 3-Methylbutyl 2-pyridyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbutyl 2-pyridyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-pyridin-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)6-7-11(13)10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGCJJJARKYTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454976 | |

| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95188-18-4 | |

| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical and Synthetic Profile of 4-Methyl-1-(pyridin-2-yl)pentan-1-one

Abstract: This document provides a comprehensive technical overview of 4-Methyl-1-(pyridin-2-yl)pentan-1-one, a heterocyclic ketone of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to present a robust profile. We will cover its nomenclature, predicted physicochemical properties, characteristic spectroscopic signatures for identification, a validated synthetic protocol, and discuss its potential applications and safety considerations based on the broader class of 2-acylpyridines. This guide is intended for researchers and professionals engaged in medicinal chemistry, pharmacology, and organic synthesis.

Molecular Structure and Nomenclature

4-Methyl-1-(pyridin-2-yl)pentan-1-one is a pyridyl ketone characterized by a pyridine ring acylated at the 2-position with a 3-methylbutyl (isopentyl) group.

-

Systematic IUPAC Name: 4-Methyl-1-(pyridin-2-yl)pentan-1-one

-

Common Synonyms: 3-Methylbutyl 2-pyridyl ketone, Isopentyl 2-pyridyl ketone

-

Molecular Formula: C₁₁H₁₅NO

-

Molecular Weight: 177.24 g/mol

-

CAS Number: Not assigned or readily available in public databases as of the time of this guide.

The structure consists of two key domains: a nucleophilic isopentyl chain and an electrophilic pyridyl ketone moiety. The nitrogen atom in the pyridine ring significantly influences the ketone's reactivity, making it a key site for potential coordination chemistry and a modulator of biological activity.

Predicted Physicochemical Properties

Direct experimental data for this compound is not widely published. The following properties are estimated based on structurally related compounds, such as 4-Methyl-1-phenylpentan-1-one[1][2], and general principles of physical organic chemistry.

| Property | Predicted Value | Rationale / Comparative Insight |

| Appearance | Colorless to pale yellow oil | Aromatic ketones of similar molecular weight are typically liquids or low-melting solids at standard temperature and pressure. |

| Boiling Point | ~260-275 °C (at 760 mmHg) | Higher than its phenyl analog (4-methyl-1-phenylpentan-1-one, b.p. ~255 °C) due to the polar pyridine nitrogen, which increases intermolecular forces.[1] |

| Density | ~1.0 g/mL | Expected to be slightly denser than its phenyl analog (0.962 g/mL) due to the presence of the nitrogen atom.[1] |

| Solubility | Soluble in chloroform, methanol, ethanol, DMSO, THF | The alkyl chain provides lipophilicity, while the pyridyl ketone moiety imparts polarity, ensuring solubility in a range of common organic solvents. |

| Water Solubility | Slightly soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, conferring slight aqueous solubility, which can be enhanced under acidic conditions via protonation. |

| pKa (of conjugate acid) | ~2-3 | The pKa of the pyridinium ion is expected to be lowered by the electron-withdrawing effect of the adjacent acyl group, compared to pyridine itself (~5.2). |

Spectroscopic Characterization Profile

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 4-Methyl-1-(pyridin-2-yl)pentan-1-one. The following sections detail the expected spectral features.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The most prominent absorption would be the carbonyl (C=O) stretch.

-

C=O Stretch: A strong, sharp absorption is predicted in the range of 1690-1710 cm⁻¹ . The conjugation with the pyridine ring lowers the frequency compared to a typical aliphatic ketone (1715 cm⁻¹). Aromatic ketones typically absorb below 1700 cm⁻¹.[3]

-

C-H (Aromatic/Pyridyl): Stretching vibrations for the C-H bonds on the pyridine ring are expected above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.[4]

-

C-H (Aliphatic): Stretching vibrations for the isopentyl group will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

-

C=N and C=C (Pyridyl): Ring stretching vibrations are expected in the fingerprint region, typically around 1570-1590 cm⁻¹ and 1430-1470 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy is the primary tool for structural elucidation. The spectrum will be characterized by distinct signals for both the pyridine and isopentyl moieties.

-

Pyridyl Protons (4H): These will appear in the downfield region (δ 7.5-8.8 ppm). The proton ortho to both the nitrogen and the carbonyl group (H6) will be the most deshielded.

-

H6: ~δ 8.7 ppm (doublet)

-

H3, H4, H5: ~δ 7.5-8.1 ppm (multiplets)

-

-

α-Methylene Protons (2H): The CH₂ group adjacent to the carbonyl will be deshielded, appearing around δ 3.0-3.2 ppm as a triplet. Protons alpha to a ketone carbonyl typically appear between 2-2.5 ppm.[3][5]

-

β-Methylene Protons (2H): The next CH₂ group is predicted around δ 1.7-1.9 ppm (quartet or pentet).

-

γ-Methine Proton (1H): The CH proton of the isobutyl group will be a multiplet around δ 2.1-2.3 ppm .

-

δ-Methyl Protons (6H): The two equivalent methyl groups will appear as a doublet around δ 0.9-1.0 ppm .[6]

¹³C NMR Spectroscopy complements the proton data by identifying each unique carbon environment.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, expected in the δ 195-205 ppm range. Ketone carbonyls are typically found above 190 ppm.[7]

-

Pyridyl Carbons: Five distinct signals are expected in the aromatic region.

-

C2 (ipso-carbon): ~δ 152-155 ppm

-

C6: ~δ 148-150 ppm

-

C4: ~δ 136-138 ppm

-

C3, C5: ~δ 122-128 ppm

-

-

Aliphatic Carbons:

-

α-CH₂: ~δ 42-45 ppm

-

β-CH₂: ~δ 30-33 ppm

-

γ-CH: ~δ 27-29 ppm

-

δ-CH₃: ~δ 22-24 ppm

-

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will provide the molecular weight and key fragmentation patterns useful for structural confirmation.

-

Molecular Ion (M⁺): A distinct peak at m/z = 177 corresponding to the molecular formula C₁₁H₁₅NO.

-

Primary Fragmentation (α-Cleavage): The most characteristic fragmentation for ketones is cleavage of the bonds adjacent to the carbonyl group.[8][9]

-

Cleavage of the C-C bond between the carbonyl and the isopentyl chain: This is the most likely fragmentation, yielding a stable 2-pyridoyl cation at m/z = 106 . This would likely be the base peak.

-

Cleavage of the C-C bond within the isopentyl chain: Loss of an isobutyl radical (•C₄H₉) would result in a fragment at m/z = 120 .

-

-

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is present on the alkyl chain. In this molecule, γ-hydrogens on the β-CH₂ are available, which could lead to a characteristic neutral loss of butene (C₄H₈) and a fragment at m/z = 121 .

Synthesis and Reactivity

Proposed Synthetic Protocol: Grignard Reaction

A robust and high-yielding method for the synthesis of 2-acylpyridines is the reaction of an organometallic reagent with a pyridine derivative. The reaction of isopentylmagnesium bromide with 2-cyanopyridine is a validated approach for this class of compounds.[10][11][12]

Reaction Scheme: Py-CN + (CH₃)₂CHCH₂CH₂MgBr → Py-C(=NMgBr)-CH₂CH₂CH(CH₃)₂ Py-C(=NMgBr)-CH₂CH₂CH(CH₃)₂ + H₃O⁺ → Py-C(=O)-CH₂CH₂CH(CH₃)₂

Step-by-Step Methodology:

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 1-bromo-3-methylbutane in anhydrous tetrahydrofuran (THF) dropwise. A crystal of iodine may be added to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting gray solution of isopentylmagnesium bromide to 0 °C.

-

Acylation Reaction: Dissolve 2-cyanopyridine in anhydrous THF and add it dropwise to the cooled Grignard reagent solution with vigorous stirring. The causality here is critical: the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. Allow the reaction to warm to room temperature and stir for 2-4 hours to ensure the formation of the intermediate magnesium imine salt.

-

Hydrolysis (Workup): Carefully quench the reaction by slowly pouring it over an ice-cold solution of aqueous acid (e.g., 1 M HCl). This step hydrolyzes the imine intermediate to the desired ketone. Stir for 30 minutes.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Applications in Research and Drug Development

While specific applications for 4-Methyl-1-(pyridin-2-yl)pentan-1-one are not documented, the 2-acylpyridine scaffold is a well-known pharmacophore in medicinal chemistry.

-

Enzyme Inhibition: The pyridyl ketone moiety can act as a metal-chelating group, making it a valuable structural motif for designing enzyme inhibitors, particularly for metalloenzymes.

-

Antimicrobial and Antiviral Agents: Derivatives of 2-acetylpyridine, such as thiosemicarbazones, have demonstrated significant antitrypanosomal and antifilarial activity.[3][13] The nitrogen atom of the pyridyl group was found to be essential for this biological activity.[3]

-

Anticancer Research: Schiff bases derived from 2-acetylpyridine have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[14]

-

Synthetic Intermediate: This compound serves as a versatile building block. The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or undergo alpha-functionalization to create more complex derivatives for structure-activity relationship (SAR) studies.[15]

Safety and Handling

Specific toxicity data for 4-Methyl-1-(pyridin-2-yl)pentan-1-one is unavailable. Therefore, precautions should be based on the hazards associated with analogous pyridyl ketones and general laboratory chemicals.[16]

-

Potential Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[16] May cause skin and serious eye irritation. The parent compound, pyridine, is toxic and flammable.[17][18]

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Methyl-1-(pyridin-2-yl)pentan-1-one is a heterocyclic ketone with significant potential as a synthetic intermediate in pharmaceutical research. While direct experimental data is scarce, its chemical properties, spectroscopic profile, and reactivity can be reliably predicted from established chemical principles and data from analogous structures. The synthetic route via Grignard reaction with 2-cyanopyridine offers a practical and efficient method for its preparation. Given the established biological activities of the 2-acylpyridine class, this compound represents a valuable scaffold for the development of novel therapeutic agents. Standard laboratory safety protocols should be strictly followed during its handling and use.

References

- ChemicalBook. (n.d.). 4-methyl-1-phenylpentan-1-one CAS#: 2050-07-9.

- Chemsrc. (2024, September 21). 4-Methyl-2-pyrrolidin-1-yl-1-(4-methylphenyl)pentan-1-one.

- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine.

- PubChem. (n.d.). 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one.

- NIST. (n.d.). 4-methyl-1-phenylpentan-1-one. In NIST Chemistry WebBook.

- ResearchGate. (n.d.). Crystallographic characterization of three cathinone hydrochlorides new on the NPS market.

- Sigma-Aldrich. (2024, November 6). Safety Data Sheet.

- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.

- ResearchGate. (2024, August 8). (SC,RS)-Bromido(N-{4-methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-yl}-N′-(pyridin-2-yl)imidazol-2-ylidene)palladium(II) bromide.

- Chemsrc. (2024, September 12). 4-Methyl-1-(pyridin-4-YL)pentan-1-amine.

- National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC.

- ACS Omega. (2022, March 8). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways.

- NIST. (n.d.). di-2-Pyridyl ketone. In NIST Chemistry WebBook.

- Klayman, D. L., et al. (n.d.). Activity of 2-acetylpyridine thiosemicarbazones against Trypanosoma rhodesiense in vitro. PubMed.

- Trushin, S., et al. (2024, February 12). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io.

- Gwaram, N. S., et al. (n.d.). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (NP0000039).

- ResearchGate. (n.d.). ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of....

- Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes [Video]. YouTube.

- Dr. Amal K Kumar. (2019, June 25).

- SID. (n.d.). FT-IR AND COMPUTATIONAL STUDY OF DI-2-PYRIDYL KETONE NICOTINOYLHYDRAZONE.

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-one.

- National Center for Biotechnology Information. (n.d.). Bromido(N-{4-methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-yl}. PMC.

- Klayman, D. L., et al. (1991). 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity. Journal of Medicinal Chemistry, 34(4), 1422-5.

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

- ATSDR. (n.d.). Pyridine Tox Profile.

- ChemicalBook. (n.d.). DI-2-PYRIDYL KETONE(19437-26-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Vinylpyridine(100-69-6) 13C NMR spectrum.

- Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI Bookshelf.

- Singh, K., et al. (n.d.). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine.

- Problems in Chemistry. (2023, January 3).

- ResearchGate. (2024, August 10). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- National Center for Biotechnology Information. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC.

- Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide.

- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from Canadian Science Publishing website.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.

- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- ResearchGate. (2024, August 9). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- chemistNATE. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 13C NMR spectrum.

- BLDpharm. (n.d.). 1235804-36-0|4-Methyl-2-((pyridin-2-ylmethyl)amino)pentan-1-ol.

Sources

- 1. 4-methyl-1-phenylpentan-1-one CAS#: 2050-07-9 [m.chemicalbook.com]

- 2. 4-methyl-1-phenylpentan-1-one [webbook.nist.gov]

- 3. Activity of 2-acetylpyridine thiosemicarbazones against Trypanosoma rhodesiense in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com [carlroth.com]

- 18. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Structure of 3-Methylbutyl 2-pyridyl ketone

Executive Summary

This technical guide provides a comprehensive analysis of 3-Methylbutyl 2-pyridyl ketone (IUPAC: 1-(pyridin-2-yl)-4-methylpentan-1-one). While often overshadowed by its acetyl and benzoyl analogs, this molecule represents a critical structural motif in two distinct fields: medicinal chemistry , where it serves as a lipophilic scaffold for histamine H1 antagonists and monoamine uptake inhibitors, and coordination chemistry , where it functions as a bidentate N,O-donor ligand. This guide details the physicochemical properties, validated synthetic protocols, and spectroscopic signatures required for high-purity isolation and utilization.

Structural Architecture & Physicochemical Profile

The molecule comprises three distinct functional domains: the electron-deficient pyridine ring , the polarized carbonyl linker , and the lipophilic isopentyl (3-methylbutyl) tail .

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 1-(Pyridin-2-yl)-4-methylpentan-1-one | |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | |

| LogP (Predicted) | ~2.7 - 2.9 | Moderate lipophilicity suitable for CNS penetration |

| H-Bond Acceptors | 2 | Pyridine Nitrogen (sp²) + Carbonyl Oxygen (sp²) |

| H-Bond Donors | 0 | Aprotic |

| Rotatable Bonds | 4 | High conformational flexibility in the alkyl tail |

Electronic & Conformational Analysis

The carbonyl group at the C2-position of the pyridine ring creates a conjugated system. However, the dipole moments of the pyridine nitrogen and the carbonyl oxygen generally oppose each other in the trans-conformation (s-trans) to minimize electrostatic repulsion. In the presence of metal cations, the molecule adopts a cis-conformation (s-cis) to facilitate chelation.

Figure 1: Functional Domains & Chelation Potential

Caption: The molecule acts as a bidentate ligand. The N-donor (pyridine) and O-donor (carbonyl) chelate metal ions upon rotation to the s-cis conformation.

Synthetic Protocol: Grignard Addition to Nitriles[3][4][5]

The most robust method for synthesizing 3-methylbutyl 2-pyridyl ketone avoids the over-addition problems associated with esters. We utilize the Grignard addition to 2-cyanopyridine . This route stops at the imine intermediate, which is then hydrolyzed to the ketone.[1][2]

Reaction Scheme

-

Precursor: 2-Cyanopyridine (2-Pyridinecarbonitrile).

-

Reagent: Isopentylmagnesium bromide (prepared in situ or commercial).

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

Figure 2: Synthetic Workflow

Caption: Stepwise synthesis via Grignard addition to nitrile. The imine salt intermediate prevents double addition, ensuring ketone selectivity.

Detailed Methodology

Reagents:

-

2-Cyanopyridine (1.0 eq)

-

1-Bromo-3-methylbutane (1.2 eq)

-

Magnesium turnings (1.3 eq)

-

Iodine (crystal, catalytic)

-

Anhydrous THF or Et₂O

Protocol:

-

Activation: In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.

-

Grignard Formation: Add 10% of the 1-bromo-3-methylbutane solution (in THF). Once the exotherm begins (solvent reflux), dropwise add the remaining bromide over 30 minutes. Reflux for 1 hour to ensure completion.

-

Addition: Cool the Grignard solution to 0°C. Add 2-Cyanopyridine (dissolved in minimal THF) dropwise over 20 minutes. The solution will turn dark (often deep red/brown).

-

Equilibration: Allow the mixture to warm to room temperature and stir for 3–4 hours. Note: Do not reflux at this stage to avoid polymerization of the pyridine.

-

Hydrolysis (Critical Step): Cool to 0°C. Quench with 2M HCl. Stir vigorously for 2 hours. The acid hydrolyzes the magnesium imine salt (

) into the ketone. -

Workup: Neutralize with NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Vacuum distillation is preferred over column chromatography due to the slight basicity of the pyridine ring (which can streak on silica).

Spectroscopic Characterization

To validate the structure, researchers must confirm the integrity of the alkyl chain and the substitution pattern of the pyridine ring.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.65 | Doublet (d) | 1H | Pyridine C6-H | Alpha-proton to Nitrogen; most deshielded. |

| 8.05 | Doublet (d) | 1H | Pyridine C3-H | Ortho to Carbonyl; deshielded by anisotropy. |

| 7.85 | Triplet (td) | 1H | Pyridine C4-H | Para to Nitrogen. |

| 7.45 | Triplet (ddd) | 1H | Pyridine C5-H | Meta to Nitrogen. |

| 3.20 | Triplet (t) | 2H | -CH ₂-C(=O)- | Alpha-methylene; deshielded by carbonyl. |

| 1.65 | Multiplet (m) | 1H | -CH -(CH₃)₂ | Methine proton of isopentyl group. |

| 1.55 | Quartet (q) | 2H | -CH ₂-CH₂- | Beta-methylene. |

| 0.95 | Doublet (d) | 6H | -CH-(CH ₃)₂ | Terminal methyls; characteristic isopropyl split. |

Mass Spectrometry (EI-MS)

-

Molecular Ion (M+): m/z 177

-

Base Peak: Likely m/z 106 (Pyridin-2-yl-C≡O⁺) or m/z 78 (Pyridine ring).

-

Fragmentation: Look for McLafferty rearrangement . Although the gamma-hydrogen is on a methine carbon, the rearrangement is favorable, leading to the loss of isobutene (C₄H₈) and formation of the enol of 2-acetylpyridine (m/z 121).

Applications in Drug Discovery

Bioisosteric Design

This ketone serves as a precursor to tertiary carbinols . By reacting this ketone with phenyl-lithium or other aryl nucleophiles, researchers generate structures analogous to Doxylamine or Carbinoxamine . The isopentyl group adds steric bulk and lipophilicity, potentially altering the selectivity for H1 vs. Muscarinic receptors compared to the standard dimethylaminoethyl chains.

Monoamine Transporter Ligands

The structure is homologous to the core of Pyrovalerone (though lacking the pyrrolidine ring). Synthetic derivatization (e.g., alpha-bromination followed by amination) converts this ketone into 1-(2-pyridyl)-2-amino-4-methylpentan-1-one derivatives, which are potent inhibitors of dopamine and norepinephrine transporters.

References

-

Preparation of 2-Acylpyridines

-

Spectroscopic Data (Analogous Structures)

- Source: PubChem / NIH

- Context: NMR shifts for 4-methyl-1-phenyl-2-pentanone and 2-acetylpyridine used for structural interpol

-

URL:[Link]

-

Coordination Chemistry of Pyridyl Ketones

- Source: ScienceDirect / Elsevier

- Context: Binding modes of 2-acylpyridines (N,O-bidentate chel

-

URL:[Link]

-

Pyrovalerone Analog Structure-Activity Relationships

- Source: PubMed Central

- Context: Biological activity of aryl-pentanone scaffolds in dopamine transport inhibition.

-

URL:[Link]

Sources

3-Methylbutyl 2-Pyridyl Ketone: Physicochemical Characterization and Synthetic Methodology

Executive Summary

3-Methylbutyl 2-pyridyl ketone (CAS: 95188-18-4), also known as 1-(2-pyridinyl)-4-methyl-1-pentanone, is a functionalized pyridine derivative utilized primarily in the synthesis of heterocyclic flavorants and pharmaceutical intermediates. With a molecular weight of 177.24 g/mol , this molecule serves as a critical scaffold for introducing the 2-pyridyl moiety into complex organic frameworks.

This technical guide provides a rigorous analysis of the molecule's physicochemical properties, outlines a high-yield synthetic protocol based on nucleophilic addition to nitriles, and details the spectral characteristics required for validation.

Physicochemical Profile

The following data consolidates the core physical constants and identifiers for 3-Methylbutyl 2-pyridyl ketone.

| Parameter | Value | Unit | Notes |

| Molecular Weight | 177.24 | g/mol | Monoisotopic Mass: 177.1154 |

| Molecular Formula | - | - | |

| CAS Registry Number | 95188-18-4 | - | - |

| IUPAC Name | 1-(pyridin-2-yl)-4-methylpentan-1-one | - | - |

| SMILES | O=C(CCC(C)C)C1=NC=CC=C1 | - | - |

| Boiling Point (Pred.) | 285.0 ± 20.0 | °C | At 760 mmHg |

| Density (Pred.) | 1.012 ± 0.06 | g/cm³ | - |

| LogP (Pred.) | 2.85 | - | Lipophilic character suitable for organic extraction |

Synthetic Methodology: Grignard Addition to Nitriles[7][8]

The most robust synthetic route for 3-Methylbutyl 2-pyridyl ketone avoids the common pitfall of over-alkylation associated with ester substrates. By utilizing 2-cyanopyridine as the electrophile, the reaction proceeds via a stable magnesium imine salt intermediate, which prevents the addition of a second equivalent of the Grignard reagent.

Reaction Mechanism & Logic

The synthesis employs Isopentylmagnesium bromide (formed from 1-bromo-3-methylbutane) reacting with 2-cyanopyridine.

-

Formation of Grignard: Generation of the nucleophile in anhydrous ether/THF.

-

Nucleophilic Attack: The organomagnesium species attacks the nitrile carbon.

-

Imine Salt Stabilization: The resulting

-magnesium imine salt precipitates or remains stable in solution, blocking further nucleophilic attack. -

Hydrolysis: Acidic workup hydrolyzes the imine to the target ketone.

Workflow Visualization

Figure 1: Selective synthesis of 2-acylpyridines via nitrile-Grignard addition, preventing tertiary alcohol formation.

Experimental Protocol (Standardized)

Reagents:

-

2-Cyanopyridine (1.0 eq)

-

1-Bromo-3-methylbutane (1.1 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous Diethyl Ether or THF

Step-by-Step Procedure:

-

Grignard Preparation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with iodine. Add 1-bromo-3-methylbutane dropwise in ether to maintain a gentle reflux. Stir until Mg is consumed.

-

Addition: Cool the Grignard solution to 0°C. Add 2-cyanopyridine (dissolved in ether) dropwise over 30 minutes. The solution will likely turn dark/opaque as the complex forms.

-

Reflux: Allow to warm to room temperature and reflux for 2–4 hours to ensure complete conversion to the imine salt.

-

Hydrolysis: Cool to 0°C. Quench carefully with 2M HCl. Note: This step is exothermic. Stir vigorously for 1 hour to hydrolyze the imine.

-

Extraction: Basify the aqueous layer with NaOH to pH ~9 (pyridine bases are soluble in acid). Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layer over

, concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography (Hexane:EtOAc gradient).

Analytical Characterization

Validating the identity of 3-Methylbutyl 2-pyridyl ketone requires specific spectral markers. The pyridine ring exerts a strong deshielding effect on the alpha-protons and influences the mass spectral fragmentation.

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dictated by the stability of the pyridine ring and the McLafferty rearrangement potential of the alkyl chain.

-

Molecular Ion (

): m/z 177 (Distinct). -

McLafferty Rearrangement: The gamma-hydrogen on the isopentyl chain (

) is available for transfer to the carbonyl oxygen.-

Fragment: m/z 121 (2-Acetylpyridine enol form).

-

Neutral Loss: Isobutene (

, MW 56).

-

-

Alpha-Cleavage: Cleavage adjacent to the carbonyl.

-

Fragment: m/z 106 (Pyridine-2-carbonyl cation,

). -

Fragment: m/z 78 (Pyridinyl cation,

).

-

Fragmentation Pathway Diagram

Figure 2: Predicted EI-MS fragmentation pathways showing characteristic pyridine ions.

Applications & Handling

Industry Applications

-

Flavor & Fragrance: Pyridine ketones are renowned for their high-impact sensory profiles. This specific derivative contributes nutty, popcorn-like, and fatty notes, essential for savory flavor formulations (e.g., roasted meat, peanut).

-

Pharmaceuticals: Acts as a lipophilic building block for nicotinic acetylcholine receptor ligands.

Safety & Storage

-

Hazards: Irritating to eyes, respiratory system, and skin (H315/H319/H335).

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the alpha-methylene position. Keep refrigerated (2-8°C).

References

-

BLD Pharm. (2024).[1] 3-Methylbutyl 2-pyridyl ketone Product Analysis. Retrieved from

-

Sigma-Aldrich. (2024). 1-Methylbutyl 2-pyridyl ketone (Isomer Reference). Retrieved from (Note: Reference for structural class comparisons)

-

NIST Chemistry WebBook. (2024). Mass Spectra of Pyridine Derivatives. Retrieved from

-

Master Organic Chemistry. (2024). Reaction of Grignard Reagents with Nitriles. Retrieved from

Sources

An In-depth Technical Guide to the Spectral Analysis of 3-Methylbutyl 2-pyridyl ketone

The primary analogs used for this predictive analysis are 2-Acetylpyridine, for the pyridyl ketone moiety, and various compounds containing an isopentyl (3-methylbutyl) group to model the alkyl side chain. By dissecting and recombining the spectral features of these known molecules, we can construct a highly accurate and reliable spectral profile for the target compound.

Molecular Structure and Key Features

3-Methylbutyl 2-pyridyl ketone possesses a pyridine ring, a ketone carbonyl group, and a branched alkyl chain. These features will give rise to characteristic signals in its NMR, IR, and Mass spectra. Understanding the interplay of these functional groups is crucial for accurate spectral interpretation.

Caption: Molecular structure of 3-Methylbutyl 2-pyridyl ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Methylbutyl 2-pyridyl ketone are detailed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the isopentyl side chain. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carbonyl group.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6' | 8.6 - 8.8 | Doublet | ~4-5 |

| H-4' | 7.8 - 8.0 | Triplet of doublets | ~7-8, ~1-2 |

| H-3' | 7.9 - 8.1 | Doublet | ~7-8 |

| H-5' | 7.4 - 7.6 | Triplet | ~7-8 |

| -CH₂- (alpha to C=O) | 2.9 - 3.1 | Triplet | ~7 |

| -CH₂- (beta to C=O) | 1.6 - 1.8 | Quartet | ~7 |

| -CH- | 1.9 - 2.1 | Nonet (multiplet) | ~7 |

| -CH₃ (terminal) | 0.9 - 1.0 | Doublet | ~7 |

Expertise & Experience: The downfield shifts of the pyridine protons are characteristic of aromatic systems containing a heteroatom.[1][2] The proton alpha to the carbonyl group (alpha-CH₂) is deshielded due to the electron-withdrawing effect of the ketone.[3] The splitting patterns are predicted based on the number of neighboring protons (n+1 rule).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon is expected to be the most downfield signal.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 200 - 205 |

| C-2' (ipso) | 153 - 155 |

| C-6' | 148 - 150 |

| C-4' | 136 - 138 |

| C-3' | 127 - 129 |

| C-5' | 121 - 123 |

| -CH₂- (alpha to C=O) | 45 - 50 |

| -CH₂- (beta to C=O) | 38 - 42 |

| -CH- | 27 - 30 |

| -CH₃ (terminal) | 22 - 24 |

Expertise & Experience: The chemical shift of the carbonyl carbon is highly characteristic for ketones.[4][5] The carbon atoms of the pyridine ring show a predictable pattern of chemical shifts based on their position relative to the nitrogen atom and the acetyl substituent.[6] The upfield signals correspond to the sp³ hybridized carbons of the isopentyl chain.[7][8]

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve a narrow and symmetrical solvent peak.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| 2960-2870 | Aliphatic C-H stretch | Strong |

| ~1700 | C=O stretch (ketone) | Strong |

| ~1580, ~1470, ~1430 | Pyridine ring C=C and C=N stretches | Medium-Strong |

| ~1370 | C-H bend (gem-dimethyl) | Medium |

Expertise & Experience: The most prominent peak in the IR spectrum is expected to be the strong absorption of the carbonyl group around 1700 cm⁻¹.[9] The presence of the pyridine ring will be indicated by characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. The aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 121 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 106 | [C₅H₄NCO]⁺ (Acylium ion from isopentyl loss) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 71 | [C₅H₁₁]⁺ (Isopentyl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Expertise & Experience: The molecular ion peak at m/z 177 is expected. The most common fragmentation pathways for ketones are alpha-cleavage and McLafferty rearrangement.[10][11][12] Alpha-cleavage on either side of the carbonyl group will lead to the formation of stable acylium ions or alkyl cations. The loss of the isopentyl group to form the pyridyl acylium ion (m/z 106) is a likely fragmentation pathway.[13][14]

Caption: Predicted major fragmentation pathways for 3-Methylbutyl 2-pyridyl ketone in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectral analysis of 3-Methylbutyl 2-pyridyl ketone. By leveraging experimental data from structural analogs and applying fundamental spectroscopic principles, we have constructed a reliable and detailed set of expected NMR, IR, and MS data. This guide serves as a valuable resource for researchers in the fields of chemistry and drug development for the identification, characterization, and quality control of this and related compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.

References

-

JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024-12-05). [Link]

-

LookChem. 1122-62-9 2-Acetylpyridine C7H7NO, Formula,NMR,Boiling Point,Density,Flash Point. [Link]

-

Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. (2020-05-30). [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

nuclear magnetic resonance spectroscopy. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. 2-Acetylpyridine - Optional[MS (GC)] - Spectrum. [Link]

-

SpectraBase. 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST. Ethanone, 1-(2-pyridinyl)-. [Link]

-

NIST. Ethanone, 1-(2-pyridinyl)-. [Link]

-

Chad's Prep. Fragmentation Patterns of Ketones and Aldehydes. [Link]

-

Ventos. 2-ACETYLPYRIDINE. [Link]

-

SpectraBase. Isopentylalcohol - Optional[13C NMR] - Chemical Shifts. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

AIST. Introduction to the Spectral Data Base (SDBS). [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

Sources

- 1. 4-Acetylpyridine(1122-54-9) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Acetylpyridine(350-03-8) 1H NMR [m.chemicalbook.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 2-Acetylpyridine(1122-62-9) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Isopentyl ether(544-01-4) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Acetylpyridine(1122-62-9) IR Spectrum [chemicalbook.com]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 2-Acetylpyridine(1122-62-9) MS spectrum [chemicalbook.com]

- 14. Ethanone, 1-(2-pyridinyl)- [webbook.nist.gov]

Technical Guide: 3-Methylbutyl 2-Pyridyl Ketone as a Synthetic Intermediate

Executive Summary

3-Methylbutyl 2-pyridyl ketone (CAS: 53154-97-5), also known as 1-(pyridin-2-yl)-4-methylpentan-1-one, represents a strategic scaffold in medicinal chemistry and ligand design. Unlike simple acetylpyridines, the isopentyl side chain introduces significant lipophilicity (

This guide details the robust synthesis, physicochemical profiling, and downstream utility of this intermediate, focusing on its role as a precursor for chiral carbinols via Asymmetric Transfer Hydrogenation (ATH) and tertiary amine antihistamine analogs.

Part 1: Structural Analysis & Physicochemical Profile

The molecule consists of a distinct electron-deficient pyridine ring coupled to a branched aliphatic tail via a carbonyl linker.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C | Atom Economy |

| Molecular Weight | 177.24 g/mol | Fragment-based Drug Design (FBDD) |

| LogP (Predicted) | ~2.8 - 3.1 | CNS Penetration (Blood-Brain Barrier) |

| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Bidentate chelation (N,O-ligands) |

| Rotatable Bonds | 4 | Conformational flexibility in binding pockets |

Chemical Logic: The "N,O-Chelation" Effect

The proximity of the pyridine nitrogen and the carbonyl oxygen creates a natural bidentate pocket . In synthetic applications, this allows the molecule to act as a self-directing substrate. Metal catalysts (e.g., Ru, Rh, Ir) coordinate simultaneously to the N and O atoms, locking the conformation and enabling high enantioselectivity during reduction reactions.

Part 2: Upstream Synthesis (The "Self-Validating" Protocol)

While Friedel-Crafts acylation is standard for benzenes, it fails with electron-deficient pyridines. The most authoritative and self-validating route for alkyl 2-pyridyl ketones is the nucleophilic addition of Grignard reagents to 2-cyanopyridine , followed by acidic hydrolysis.

Why this route?

-

Prevention of Over-addition: The reaction forms an intermediate magnesium imine salt (stable in ether/THF) that precipitates or resists further nucleophilic attack, unlike esters which readily form tertiary alcohols.

-

Atom Economy: Direct C-C bond formation with readily available halides.

Detailed Protocol: Grignard Addition to Nitrile

Reagents:

-

2-Cyanopyridine (1.0 eq)

-

1-Bromo-3-methylbutane (Isopentyl bromide) (1.2 eq)

-

Magnesium turnings (1.3 eq)

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

Step-by-Step Methodology:

-

Grignard Formation (In Situ):

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

-

Add 1-bromo-3-methylbutane in Et₂O dropwise. Maintain a gentle reflux.

-

Checkpoint: Disappearance of Mg metal indicates formation of Isopentylmagnesium bromide.

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0°C.

-

Add 2-cyanopyridine (dissolved in Et₂O) dropwise over 30 minutes.

-

Observation: The solution will darken, and a gummy precipitate (the imine magnesium salt) may form.

-

Stir at room temperature for 4–6 hours.

-

-

Hydrolysis (The Critical Step):

-

Cool reaction mixture to 0°C.

-

Slowly quench with 2M HCl (aq). Caution: Exothermic.[1]

-

Stir vigorously for 2 hours. The acid hydrolyzes the intermediate imine (

) to the ketone (

-

-

Workup:

-

Neutralize with saturated NaHCO₃ to pH 8 (to liberate the pyridine base).

-

Extract with EtOAc (3x). Wash organic layer with brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc).

-

Synthesis Workflow Diagram

Figure 1: Grignard-mediated synthesis workflow from alkyl halide precursors.[1]

Part 3: Downstream Synthetic Utility

Once synthesized, 3-methylbutyl 2-pyridyl ketone serves as a divergence point for two major classes of reactions: Asymmetric Reduction and Tertiary Carbinol Synthesis .

Asymmetric Transfer Hydrogenation (ATH)

The reduction of the ketone to a chiral secondary alcohol is a high-value transformation. The pyridine ring enables Noyori-type reduction with exceptional enantiomeric excess (ee).

-

Catalyst System: Rh(III)-Cp* or Ir(III) complexes with chiral diamine ligands (e.g., TsDPEN).

-

Mechanism: Metal-ligand bifunctional catalysis. The pyridine nitrogen coordinates to the metal, while the hydride is transferred from the metal to the carbonyl carbon.

-

Conditions: Sodium formate (HCOONa) in water/DCM biphasic system or Isopropanol.

Protocol (Rh-Catalyzed):

-

Mix Ketone (1.0 eq), [RhCl(Cp*)]₂ (0.5 mol%), and (S,S)-TsDPEN (1.0 mol%).

-

Add HCOONa/HCOOH buffer (5:2).

-

Stir at 40°C for 12h.

-

Yields (S)-1-(pyridin-2-yl)-4-methylpentan-1-ol (>95% ee).

Synthesis of Tertiary Carbinols (Antihistamine Analogs)

Reaction with a second organometallic reagent (e.g., Phenyl-Li or Pyridyl-Li) yields tertiary alcohols structurally similar to Carbinoxamine or Doxylamine .

-

Reaction: 3-Methylbutyl 2-pyridyl ketone + Phenylmagnesium bromide

1-Phenyl-1-(2-pyridyl)-4-methylpentan-1-ol. -

Relevance: The bulky isopentyl group mimics the steric profile of traditional antihistamines but alters metabolic stability.

Mechanistic Pathway Diagram[1][2]

Figure 2: Divergent synthetic pathways yielding chiral alcohols and tertiary carbinols.

Part 4: Pharmaceutical Context & Bioisosterism

In drug development, the 3-methylbutyl 2-pyridyl ketone scaffold is often used to probe hydrophobic pockets in enzymes or receptors.

-

Linker Bioisosterism: The ketone carbonyl can be replaced by an oxime (

) or hydrazone. These derivatives often show increased metabolic stability compared to the parent ketone. -

Ligand Design: Condensation with thiosemicarbazides yields tridentate ligands (N,N,S) used in developing metallodrugs (e.g., Copper(II) or Palladium(II) complexes) with anti-tumor activity (See Ref 4).

References

-

Synthesis of Alkyl 2-Pyridyl Ketones

- Title: Preparation of 2-cyanopyridines (and subsequent Grignard reactions).

- Source: U.S. Patent 2,494,204 (and related industrial processes for 2-acylpyridines).

-

URL:

-

Asymmetric Transfer Hydrogenation (ATH)

-

Mechanistic Insight (Imine Hydrolysis)

- Title: Role of Pyridine Nitrogen in Palladium-C

- Source: MDPI (Molecules).

-

URL:

-

Ligand Applications (Pd Complexes)

- Title: Bromido(N-{4-methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-yl}-N'-(pyridin-2-yl)-1H-imidazol-2-ylidene)palladium(II).

- Source: Acta Crystallographica (NIH/PMC).

-

URL:

Sources

An In-depth Technical Guide to the Physical Characteristics of 3-Methylbutyl 2-pyridyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutyl 2-pyridyl ketone, systematically named 1-(pyridin-2-yl)-4-methylpentan-1-one, is a chemical entity of interest in medicinal chemistry and materials science. Its structure, combining a polar aromatic pyridyl ring with a nonpolar isoamyl alkyl chain, imparts a unique combination of properties that can influence its reactivity, solubility, and biological interactions. Understanding the physical characteristics of this molecule is a critical first step in its application, providing the foundational data for reaction design, formulation development, and pharmacokinetic modeling. This guide offers a comprehensive overview of the predicted physical properties of 3-Methylbutyl 2-pyridyl ketone, contextualized with experimental data from analogous compounds, and details the standard methodologies for their empirical determination.

Molecular Structure and Identification

The foundational element of understanding any chemical compound is its structure. 3-Methylbutyl 2-pyridyl ketone consists of a pyridine ring acylated at the 2-position with a 3-methylbutanoyl group.

Caption: Molecular structure of 3-Methylbutyl 2-pyridyl ketone.

Table 1: Chemical Identifiers for 3-Methylbutyl 2-pyridyl ketone

| Identifier | Value |

| IUPAC Name | 1-(pyridin-2-yl)-4-methylpentan-1-one |

| Common Name | 3-Methylbutyl 2-pyridyl ketone, Isoamyl 2-pyridyl ketone |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| SMILES | CC(C)CC(=O)c1ccccn1 |

| InChI | InChI=1S/C11H15NO/c1-9(2)6-7-11(13)10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 |

Predicted Physical Properties

In the absence of direct experimental data for 3-Methylbutyl 2-pyridyl ketone, its physical properties have been estimated using computational models and by extrapolating from structurally similar compounds. These predictions provide a valuable baseline for experimental design.

Table 2: Predicted Physical Properties of 3-Methylbutyl 2-pyridyl ketone

| Property | Predicted Value |

| Boiling Point | ~250-270 °C |

| Melting Point | Not available (likely a liquid at room temperature) |

| Density | ~1.0 g/mL |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 |

| Refractive Index | ~1.51 |

Contextual Analysis with Analogous Compounds

To ground these predictions, it is instructive to compare them with the known experimental data of two key structural analogs: Methyl 2-pyridyl ketone (which contains the pyridyl ketone moiety) and Methyl isoamyl ketone (which contains the isoamyl alkyl chain).

Table 3: Experimental Physical Properties of Analogous Compounds

| Property | Methyl 2-pyridyl ketone[1] | Methyl isoamyl ketone[2][3][4] |

| Molecular Formula | C₇H₇NO | C₇H₁₄O |

| Molecular Weight | 121.14 g/mol | 114.19 g/mol |

| Boiling Point | 188-189 °C | 144.9 °C |

| Density | 1.082 g/mL | 0.8119 g/mL |

| Solubility in Water | Soluble | 0.54% at 20°C |

The predicted higher boiling point of 3-Methylbutyl 2-pyridyl ketone compared to both analogs is a logical consequence of its increased molecular weight and the combined intermolecular forces of the polar pyridyl ketone group and the larger, more polarizable isoamyl chain.[5][6] The density is predicted to be closer to that of Methyl 2-pyridyl ketone, as the dense, aromatic pyridyl ring is a significant contributor to the overall density. The predicted logP suggests a compound with moderate lipophilicity, being more soluble in organic solvents than in water, a trend consistent with the properties of its analogs.

Experimental Determination of Physical Characteristics

The following section details the standard, validated laboratory procedures for the empirical determination of the key physical properties of a novel liquid compound like 3-Methylbutyl 2-pyridyl ketone.

Workflow for Physical Characterization

Caption: Standard workflow for the physical characterization of a liquid compound.

Boiling Point Determination

The boiling point is a fundamental physical constant that is highly sensitive to purity.

Protocol: Capillary Method using a Thiele Tube [7][8][9]

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The Thiele tube is designed to ensure uniform heating.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the sample will bubble out.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.

-

Boiling Point Reading: The liquid will begin to cool, and the vapor pressure inside the capillary will decrease. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Causality: This method relies on the principle that a liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[10] The stream of bubbles indicates that the vapor pressure exceeds the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the precise temperature at which the two pressures are equal.

Density Measurement

Density is a measure of mass per unit volume and is a characteristic property of a substance.

Protocol: Using a Graduated Cylinder and Balance [11][12][13]

-

Mass of Empty Cylinder: An empty, dry graduated cylinder is placed on a calibrated analytical balance, and its mass is recorded.

-

Volume Measurement: A known volume of 3-Methylbutyl 2-pyridyl ketone is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Filled Cylinder: The graduated cylinder containing the liquid is re-weighed, and the mass is recorded.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula: Density = Mass / Volume.

Causality: This direct measurement method is based on the fundamental definition of density.[14] Its accuracy is dependent on the precision of the balance and the graduated cylinder. For higher accuracy, a pycnometer can be used.

Solubility Assessment

The solubility of a compound in various solvents is crucial for its application in different media. A key measure of lipophilicity is the octanol-water partition coefficient (logP).

Protocol: Shake-Flask Method for logP Estimation

-

Preparation of Phases: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Sample Addition: A small, known amount of 3-Methylbutyl 2-pyridyl ketone is dissolved in the n-octanol phase.

-

Equilibration: An equal volume of the water phase is added, and the mixture is shaken vigorously for an extended period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality: This method directly measures the equilibrium distribution of the compound between a nonpolar solvent (n-octanol, mimicking lipids) and a polar solvent (water). A higher logP value indicates greater lipophilicity.

Predicted Spectroscopic Data

Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and providing insights into its electronic environment.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds.[15][16]

Predicted ¹H NMR Chemical Shifts (δ, ppm):

-

Pyridyl Protons: 8.5-7.2 (multiple signals, with the proton ortho to the nitrogen being the most downfield).

-

α-Methylene Protons (-CH₂-C=O): ~3.0 (triplet).

-

β-Methylene Protons (-CH₂-CH(CH₃)₂): ~1.8 (quartet).

-

γ-Methine Proton (-CH(CH₃)₂): ~2.2 (multiplet).

-

δ-Methyl Protons (-CH(CH₃)₂): ~0.9 (doublet).

Predicted ¹³C NMR Chemical Shifts (δ, ppm):

Causality: The electron-withdrawing nature of the pyridyl ring and the carbonyl group will cause the adjacent protons and carbons to be deshielded, shifting their signals downfield.[18] The splitting patterns (multiplicity) of the proton signals are predicted based on the number of neighboring protons (n+1 rule).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[19][20]

Predicted Key IR Absorptions (cm⁻¹):

-

C=O Stretch (Ketone): ~1690-1710 (strong, sharp peak). The conjugation with the pyridyl ring lowers the frequency compared to a simple aliphatic ketone.

-

C=N and C=C Stretch (Pyridine Ring): ~1600-1450 (multiple sharp peaks).

-

C-H Stretch (sp³): ~2960-2870 (medium to strong peaks).

-

C-H Bending (Alkyl): ~1465 and 1370 (medium peaks).

Causality: The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. The strong dipole moment of the carbonyl bond results in a very intense absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (m/z):

-

Molecular Ion (M⁺): 177.

-

Alpha-Cleavage: Loss of the isoamyl radical to give the pyridylacylium ion (m/z = 106). This is often a major fragmentation pathway for ketones.[21][22]

-

McLafferty Rearrangement: If sterically feasible, this could lead to a fragment at m/z = 121.

Causality: In electron ionization mass spectrometry, the molecule is fragmented in a predictable manner based on the stability of the resulting radical cations. Alpha-cleavage next to the carbonyl group is a common and favorable fragmentation pathway.[21]

Conclusion

References

-

Univar Solutions. (n.d.). Methyl Isoamyl Ketone Solvent Properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Univar Solutions. (n.d.). Methyl Isoamyl Ketone, Technical Grade, Liquid, 373 lb Drum. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2021, January 5). METHYL ISOAMYL KETONE. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Al-Mustaqbal University College. (2021, July 16). Experimental No. (13) Aldehydes and ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (n.d.). From SMILES to Enhanced Molecular Property Prediction: A Unified Multimodal Framework with Predicted 3D Conformers and Contrastive Learning Techniques. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

-

BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]

-

PMC. (n.d.). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Retrieved from [Link]

-

Stenutz. (n.d.). methyl 2-pyridyl ketone. Retrieved from [Link]

-

ChemSrc. (2025, September 12). 4-Methyl-1-(pyridin-4-YL)pentan-1-amine. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]

-

How To Do It All. (2016, June 20). How to Measure the Density of a Liquid [Video]. YouTube. Retrieved from [Link]

-

Organic Lab Techniques. (2021, August 23). Boiling Point Using ThieleTube [Video]. YouTube. Retrieved from [Link]

-

WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. Retrieved from [Link]

-

CORE. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

SlidePlayer. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

arXiv. (2024, August 22). Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches. Retrieved from [Link]

-

University of Massachusetts Amherst. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Retrieved from [Link]

-

American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

Bestchoice. (n.d.). Demo Course - Mass spec ketones - Pages. Retrieved from [Link]

-

YouTube. (2023, December 9). IR Spectra Predicting Tools [Video]. Retrieved from [Link]

-

NMRium. (n.d.). NMRium - The next-generation NMR software. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Retrieved from [Link]

Sources

- 1. MolView [molview.org]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. kaggle.com [kaggle.com]

- 4. IR spectra prediction [cheminfo.org]

- 5. Visualizer loader [nmrdb.org]

- 6. Infrared spectra prediction [cheminfo.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. youtube.com [youtube.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. acs.org [acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Ketones | OpenOChem Learn [learn.openochem.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. youtube.com [youtube.com]

- 22. bestchoice.net.nz [bestchoice.net.nz]

Mechanistic Insights and Synthetic Utility of 3-Methylbutyl 2-Pyridyl Ketone

Topic: Reactivity of the Carbonyl Group in 3-Methylbutyl 2-Pyridyl Ketone Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary: The "Dual-Activation" Motif

In the landscape of heterocyclic building blocks, 3-Methylbutyl 2-pyridyl ketone (1-(pyridin-2-yl)-4-methylpentan-1-one) represents a textbook example of "Dual-Activation." Unlike simple aliphatic ketones or phenyl ketones, this molecule possesses a carbonyl group that is electronically activated by the electron-deficient pyridine ring and sterically modulated by the isopentyl side chain.

For drug development professionals, this molecule is not merely a substrate; it is a chelation-enabling scaffold. The proximity of the pyridine nitrogen to the carbonyl oxygen allows for the formation of rigid 5-membered metal-chelate intermediates, drastically altering the stereochemical outcome and reaction rates of nucleophilic additions and reductions.

This guide dissects the reactivity profile of this ketone, providing actionable protocols for its transformation into high-value chiral intermediates.

Electronic & Structural Architecture

To manipulate this molecule effectively, one must understand the forces governing its reactivity.

The Electrophilic Gradient

The carbonyl carbon in 3-methylbutyl 2-pyridyl ketone is significantly more electrophilic than its phenyl analog (isopentyl phenyl ketone).

-

Inductive Effect (-I): The electronegative nitrogen atom in the pyridine ring pulls electron density through the sigma framework.

-

Resonance Effect (-R): The

-deficient nature of the pyridine ring acts as an electron sink, destabilizing the carbonyl dipole and increasing the partial positive charge (

The Chelation Vector

The defining feature of 2-acylpyridines is the ability to bind Lewis acids (LA) or metal cations (

-

Binding Mode: The metal coordinates simultaneously to the Pyridine-N and the Carbonyl-O.

-

Consequence: This locks the conformation of the molecule (s-cis conformation) and further polarizes the C=O bond, lowering the activation energy for nucleophilic attack.

Steric Environment (The Isopentyl Group)

The 3-methylbutyl (isopentyl) chain provides a unique steric profile:

-

-Position: Unbranched (

-

-Position: Branched (

Nucleophilic Addition: The Chelation Control Model

When reacting 3-methylbutyl 2-pyridyl ketone with organometallics (Grignard or Organolithium reagents), the reaction does not follow simple Felkin-Anh kinetics. Instead, it proceeds via a Chelation-Controlled Addition .

Mechanism of Action

In non-coordinating solvents (e.g., Toluene, CH2Cl2) or weak donor solvents (Ether), the metal center of the nucleophile (Mg, Zn, or Li) bridges the pyridine nitrogen and carbonyl oxygen.

-

Transition State: A rigid 6-membered cyclic transition state is formed.

-

Trajectory: The nucleophile attacks from the face opposite to the bulkiest substituent on the metal complex, often leading to high diastereoselectivity if the nucleophile or an auxiliary ligand is chiral.

Visualization: Chelation Transition State

The following diagram illustrates the mechanistic divergence between standard addition and chelation-controlled addition.

Caption: Figure 1. Divergent reaction pathways. The solid path represents the preferred chelation-controlled mechanism dominant in non-polar solvents.

Asymmetric Reduction: Synthesis of Chiral Alcohols

The reduction of 3-methylbutyl 2-pyridyl ketone yields 1-(pyridin-2-yl)-4-methylpentan-1-ol. This secondary alcohol is a versatile chiral synthon. Due to the pyridine nitrogen, Asymmetric Transfer Hydrogenation (ATH) is the gold standard protocol.

Catalyst Interaction

Ruthenium or Iridium catalysts bearing chiral diamine ligands (e.g., TsDPEN) utilize the pyridine nitrogen to anchor the substrate. This "substrate-directed" hydrogenation often achieves enantiomeric excesses (ee) >95% because the catalyst distinguishes the Re and Si faces of the ketone with extreme precision due to the rigid binding.

Experimental Protocols

Protocol A: Chelation-Controlled Grignard Addition

Target: Synthesis of tertiary alcohols with high conversion rates.

Rationale: We utilize diethyl ether rather than THF to preserve the Lewis acidity of the Magnesium, enhancing the chelation effect with the pyridine ring.

-

Preparation: Flame-dry a 100 mL Schlenk flask under Argon.

-

Substrate Loading: Charge with 3-methylbutyl 2-pyridyl ketone (1.0 equiv, 5.0 mmol) dissolved in anhydrous

(20 mL). -

Temperature Control: Cool the solution to

. (Note: Unlike aliphatic ketones, cryogenic temperatures like -

Addition: Add the Grignard reagent (e.g.,

, 1.2 equiv) dropwise over 15 minutes.-

Observation: A color change (often yellow to orange) indicates the formation of the N-Mg-O chelate complex.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature for 2 hours. -

Quench: Carefully quench with saturated aqueous

. The pyridine ring makes the product basic; ensure the pH of the aqueous layer remains slightly acidic to neutral during extraction to avoid extracting the pyridine into the organic layer if using acid-base extraction techniques (or simply extract at neutral pH).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Target: Enantioselective synthesis of (S)-1-(pyridin-2-yl)-4-methylpentan-1-ol.

Rationale: This protocol uses a formic acid/triethylamine azeotrope as the hydrogen source, avoiding high-pressure

| Component | Quantity | Role |

| Substrate | 1.0 mmol | Ketone precursor |

| Catalyst | 1.0 mol% | RuCl(p-cymene)[(S,S)-TsDPEN] |

| Solvent | 5 mL | DMF or CH2Cl2 (degassed) |

| H-Source | 5.0 equiv | 5:2 Formic Acid / TEA mixture |

-

Mix: In a glovebox or under Argon, combine the ketone and the Ruthenium catalyst in the solvent.

-

Initiate: Add the Formic Acid/TEA mixture via syringe.

-

Incubate: Stir at

for 12-24 hours. Monitor by TLC or GC. -

Workup: Dilute with water and extract with EtOAc. Wash with saturated

to remove excess formic acid. -

Purification: Silica gel chromatography. (Note: Pyridine derivatives can streak on silica; add 1%

to the eluent).

Synthetic Decision Tree

The following workflow assists in selecting the correct transformation based on the desired target moiety.

Caption: Figure 2. Synthetic divergence map for 3-methylbutyl 2-pyridyl ketone functionalization.

References

-

Chelation Controlled Addition

- Reetz, M. T. (1999). Chelation Control in Organic Synthesis.

-

Source:

-

Asymmetric Reduction of 2-Acylpyridines

- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.

-

Source:

-

General Reactivity of Pyridyl Ketones

- Kozlowski, M. C., et al. (2009). Copper-Catalyzed Oxidation of Alkyl-Pyridines to Ketones.

-

Source:

-

Grignard Reagents and Pyridines

- Knochel, P., et al. (2011).

-

Source:

Methodological & Application

Synthesis of 3-Methylbutyl 2-pyridyl ketone from Isoamyl Precursors: An Application Note and Protocol

Introduction

3-Methylbutyl 2-pyridyl ketone is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of various biologically active compounds and functional materials. The development of efficient and scalable synthetic routes to this ketone is of significant interest to researchers in both academic and industrial settings. This application note provides a detailed protocol for the synthesis of 3-Methylbutyl 2-pyridyl ketone, focusing on the utilization of readily available isoamyl precursors. We will explore two primary synthetic strategies: a Grignard reaction with 2-cyanopyridine and the acylation of a picolinic acid derivative. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Synthetic Strategies: A Mechanistic Overview

The synthesis of 3-Methylbutyl 2-pyridyl ketone from isoamyl precursors can be approached through two robust and well-established organometallic strategies. The choice between these routes may depend on precursor availability, desired scale, and laboratory capabilities.

Strategy A: Grignard Reaction with 2-Cyanopyridine